7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol
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Overview
Description
7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol is a bicyclic compound characterized by a unique structure that includes a hydroxymethyl group and a secondary alcohol. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its rigidity and conformational stability. These properties make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol can be achieved through several methods. One common approach involves the multicomponent reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This method is well-explored and allows for the efficient construction of the bicyclo[3.3.1]nonane core.
Another method involves the reaction of 4-oxahomoadamantan-5-one with hydrazine to form (3-exo,7-endo)-7-hydroxybicyclo[3.3.1]nonane-3-carbohydrazide, which can then be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The secondary alcohol can be reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the secondary alcohol can produce hydrocarbons.
Scientific Research Applications
7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into protein binding sites with high specificity, making it an effective ligand for various biological processes . The hydroxymethyl and secondary alcohol groups can participate in hydrogen bonding and other interactions, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide: This compound shares a similar bicyclic structure but has different functional groups, leading to distinct chemical properties and applications.
9-Methoxy-9-methylbicyclo[3.3.1]nonane:
Uniqueness
7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol is unique due to its specific combination of functional groups and its rigid bicyclic structure. This combination provides a balance of reactivity and stability, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-6-9-2-7-1-8(3-9)5-10(12)4-7/h7-12H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHDKLTZLLXHMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CC(C2)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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